
H-Ile-ile-gly-leu-met-OH
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Overview
Description
Amyloid (31-35) is a peptide fragment derived from the amyloid-beta protein, which is associated with the formation of amyloid plaques in the brains of individuals with Alzheimer’s disease. This specific fragment, consisting of amino acids 31 to 35, has been studied for its role in the aggregation and toxicity of amyloid-beta, contributing to neurodegenerative processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amyloid (31-35) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While industrial production methods for amyloid (31-35) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Amyloid (31-35) primarily undergoes aggregation reactions, forming beta-sheet-rich fibrils characteristic of amyloid structures. These aggregation processes are influenced by factors such as pH, temperature, and the presence of metal ions.
Common Reagents and Conditions: The aggregation of amyloid (31-35) can be induced under physiological conditions, typically at a pH of 7.4 and a temperature of 37°C. Metal ions such as zinc and copper can accelerate the aggregation process by stabilizing the beta-sheet structures .
Major Products Formed: The major products formed from the aggregation of amyloid (31-35) are insoluble fibrils that contribute to the formation of amyloid plaques. These fibrils exhibit a characteristic cross-beta-sheet structure, which is a hallmark of amyloid aggregates .
Scientific Research Applications
Chemistry: In chemistry, amyloid (31-35) is used as a model peptide to study the mechanisms of protein aggregation and fibril formation. Understanding these processes can aid in the development of inhibitors to prevent or disrupt amyloid aggregation.
Biology: In biological research, amyloid (31-35) is employed to investigate the cellular and molecular mechanisms underlying amyloid toxicity. Studies have shown that this peptide fragment can induce oxidative stress, disrupt cellular membranes, and trigger apoptotic pathways .
Medicine: In medicine, amyloid (31-35) serves as a tool to explore potential therapeutic strategies for Alzheimer’s disease. Researchers use this peptide to screen for compounds that can inhibit amyloid aggregation or mitigate its toxic effects on neurons .
Industry: The self-assembling properties of amyloid peptides can be harnessed to create novel materials with unique mechanical and structural properties .
Mechanism of Action
Amyloid (31-35) exerts its effects through the formation of beta-sheet-rich fibrils that aggregate into larger amyloid plaques. These aggregates can disrupt cellular function by interacting with cell membranes, leading to membrane destabilization and increased permeability. Additionally, amyloid (31-35) can induce oxidative stress and activate apoptotic pathways, contributing to neuronal cell death .
Comparison with Similar Compounds
Similar Compounds:
- Amyloid-beta (1-42)
- Amyloid-beta (25-35)
- Amyloid-beta (1-40)
Comparison: Amyloid (31-35) is unique in its ability to rapidly form toxic aggregates, making it a valuable model for studying amyloid toxicity. Compared to longer amyloid-beta peptides such as amyloid-beta (1-42) and amyloid-beta (1-40), amyloid (31-35) is more prone to aggregation due to its shorter length and specific amino acid sequence. This property allows researchers to investigate the early stages of amyloid formation and identify potential therapeutic targets .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGLWRNBGRYQB-ZKHIMWLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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